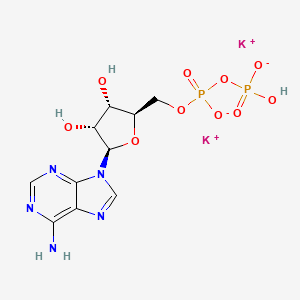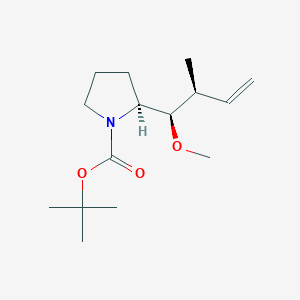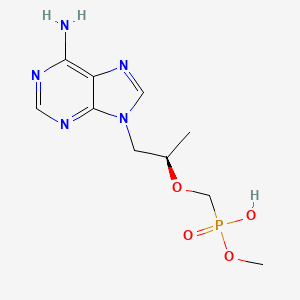
Diphosphate d'adénosine 5'-dipotassique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine 5'-diphosphate dipotassium salt (ADP) is a nucleotide that plays a crucial role in cellular energy metabolism. It is a precursor to ATP (adenosine triphosphate), which is the energy currency of the cell. ADP is synthesized in the mitochondria, where it is converted to ATP by the addition of a phosphate group. ADP is involved in many biological processes, including muscle contraction, signal transduction, and cell division.
Applications De Recherche Scientifique
Rôle dans le stockage de l'énergie et le métabolisme des acides nucléiques
Le diphosphate d'adénosine 5' (ADP) est un nucléotide d'adénine impliqué dans le stockage de l'énergie et le métabolisme des acides nucléiques par sa conversion en ATP par les ATP synthases {svg_1}. Ce processus est fondamental pour de nombreux processus biologiques, notamment la contraction musculaire, la propagation de l'influx nerveux et la synthèse chimique {svg_2}.
Activation des plaquettes
L'ADP affecte l'activation des plaquettes par son interaction avec les récepteurs purinergiques P2Y1 et P2Y12 {svg_3}. Il a été utilisé comme agoniste du récepteur P2Y12 couplé à la protéine G purinergique dans des tests d'activation des plaquettes dans des échantillons de sang {svg_4}. Cela le rend précieux dans l'étude des troubles de la coagulation sanguine et le développement de médicaments anticoagulants {svg_5}.
Rôle dans les effets neuronaux
Le diphosphate d'adénosine 5' a été utilisé pour étudier la libération, les effets neuronaux et l'élimination du β-nicotinamide adénine dinucléotide extracellulaire (β-NAD+) dans le cerveau de rat {svg_6}. Ces recherches peuvent fournir des informations sur les troubles neurologiques et les traitements potentiels {svg_7}.
Recherche sur le traitement antiplaquettaire
Le diphosphate d'adénosine 5' a été utilisé pour comparer le prasugrel au clopidogrel en traitement antiplaquettaire après un syndrome coronarien aigu {svg_8}. Ces recherches peuvent aider au développement de traitements antiplaquettaires plus efficaces {svg_9}.
Réponse vasculaire dépendante de l'endothélium
Le diphosphate d'adénosine 5' a été utilisé comme composé de test pour étudier la réponse vasculaire dépendante de l'endothélium chez les rats Dahl sensibles et résistants au sel {svg_10}. Ces recherches peuvent contribuer à notre compréhension de l'hypertension et d'autres maladies cardiovasculaires {svg_11}.
Étude des sous-types de récepteurs P2-purinergiques
Le produit a été utilisé pour étudier les différents sous-types de récepteurs P2-purinergiques sur le muscle lisse vasculaire et l'endothélium canins {svg_12}. Ces recherches peuvent aider au développement de médicaments ciblant ces récepteurs {svg_13}.
Inhibiteurs de CD73
Les dérivés du diphosphate d'adénosine 5' ont été étudiés comme inhibiteurs de l'ecto-5'-nucléotidase (CD73) en utilisant la QSAR 3D, l'amarrage moléculaire et les simulations de dynamique moléculaire {svg_14}. CD73 est une enzyme de surface qui peut convertir l'AMP dans le microenvironnement des cellules tumorales en adénosine pour favoriser la croissance des cellules tumorales {svg_15}. Par conséquent, les inhibiteurs ciblés de CD73 sont considérés comme des méthodes de traitement potentiel des tumeurs {svg_16}.
Mécanisme D'action
Target of Action
Adenosine 5’-diphosphate (ADP) is an adenine nucleotide that primarily targets purinergic receptors, specifically P2Y1 and P2Y12 . These receptors play a crucial role in platelet activation, which is a key process in blood clotting .
Mode of Action
ADP interacts with its targets, the P2Y1 and P2Y12 receptors, to induce platelet activation . This interaction results in changes in the platelet shape and the release of certain substances that promote further platelet activation .
Biochemical Pathways
ADP is involved in energy storage and nucleic acid metabolism. It is produced by the dephosphorylation of adenosine 5’-triphosphate (ATP) by ATPases . It can be converted back to ATP by ATP synthases . This conversion is a critical part of cellular homeostasis, as ATP acts as the energy currency for cellular functions .
Pharmacokinetics
It is known that adp is soluble in water , which could potentially impact its bioavailability
Result of Action
The interaction of ADP with its targets leads to platelet activation, a key process in blood clotting . This can have significant effects at the molecular and cellular levels, including changes in platelet shape and the release of substances that promote further platelet activation .
Action Environment
The action of ADP can be influenced by various environmental factors. Moreover, the ATP content of microorganisms can vary widely depending on their metabolic activity . These factors could potentially influence the action, efficacy, and stability of ADP.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Adenosine 5’-diphosphate dipotassium salt is involved in several biochemical reactions. It interacts with enzymes such as ATP synthases and ATPases, which facilitate its conversion to ATP and AMP. This compound also interacts with purinergic receptors, including P2Y1 and P2Y12, which play a role in platelet activation and aggregation . Additionally, adenosine 5’-diphosphate dipotassium salt can modulate the activity of AMP-activated protein kinase (AMPK), a key regulator of cellular energy balance .
Cellular Effects
Adenosine 5’-diphosphate dipotassium salt influences various cellular processes. It affects cell signaling pathways by activating purinergic receptors, leading to changes in intracellular calcium levels and subsequent cellular responses . This compound also impacts gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, adenosine 5’-diphosphate dipotassium salt plays a role in cellular metabolism by participating in the synthesis and degradation of ATP, thereby influencing energy production and consumption .
Molecular Mechanism
The molecular mechanism of adenosine 5’-diphosphate dipotassium salt involves its binding to specific receptors and enzymes. It activates purinergic receptors, leading to the activation of downstream signaling pathways that regulate various cellular functions . Additionally, this compound can inhibit or activate enzymes such as ATPases and ATP synthases, thereby modulating the levels of ATP and AMP within the cell . These interactions ultimately influence cellular energy homeostasis and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of adenosine 5’-diphosphate dipotassium salt can change over time due to its stability and degradation. This compound is relatively stable when stored at low temperatures, but it can degrade over time, leading to the formation of AMP and other metabolites . Long-term studies have shown that adenosine 5’-diphosphate dipotassium salt can have sustained effects on cellular function, including changes in energy metabolism and gene expression .
Dosage Effects in Animal Models
The effects of adenosine 5’-diphosphate dipotassium salt vary with different dosages in animal models. At low doses, this compound can enhance platelet activation and aggregation, while at higher doses, it may lead to adverse effects such as thrombosis and vascular complications . Threshold effects have been observed, indicating that there is a specific dosage range within which adenosine 5’-diphosphate dipotassium salt exerts its optimal effects without causing toxicity .
Metabolic Pathways
Adenosine 5’-diphosphate dipotassium salt is involved in several metabolic pathways. It is produced by the dephosphorylation of ATP by ATPases and can be converted back to ATP by ATP synthases . This compound also participates in the synthesis of AMP and other nucleotides, playing a crucial role in nucleotide metabolism and energy transfer within the cell .
Transport and Distribution
Within cells and tissues, adenosine 5’-diphosphate dipotassium salt is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to different cellular compartments, including the cytoplasm and mitochondria, where it participates in energy metabolism and other biochemical processes .
Subcellular Localization
Adenosine 5’-diphosphate dipotassium salt is localized to specific subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to these compartments. In the mitochondria, this compound plays a crucial role in oxidative phosphorylation and ATP synthesis, while in the cytoplasm, it participates in various metabolic processes .
Propriétés
IUPAC Name |
dipotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2.2K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAWWJFMCDGNKL-IDIVVRGQSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13K2N5O10P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![But-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1149482.png)
![5-Oxa-2-aza-spiro[3.4]octane](/img/structure/B1149483.png)
